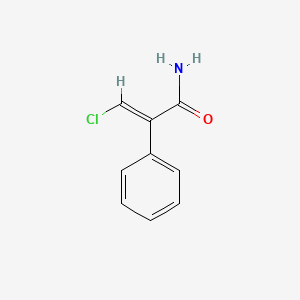

3-Chloro-2-phenylprop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

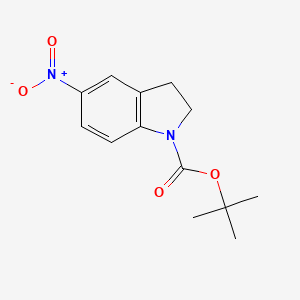

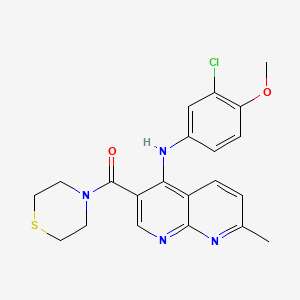

3-Chloro-2-phenylprop-2-enamide is a chemical compound with the CAS Number: 1909358-78-6 . It has a molecular weight of 181.62 . The IUPAC name for this compound is (E)-3-chloro-2-phenylacrylamide .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6+ . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学的研究の応用

Anti-Inflammatory Potential

Research shows that N-arylcinnamamide derivatives, which include 3-Chloro-2-phenylprop-2-enamide, have demonstrated significant anti-inflammatory potential. These compounds were found to attenuate lipopolysaccharide-induced NF-κB activation, showing a higher potency than cinnamic acid. Some of these derivatives also reduced the level of TNF-α, suggesting a different mode of action compared to prednisone, a reference drug (Hošek et al., 2019).

Vibrational Spectroscopy and Molecular Docking

A study focused on the vibrational spectroscopy and molecular docking of N-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylprop-2-enamide, a derivative of this compound. This research investigated the nonlinear optical behavior and the chemical activity of the molecule, suggesting potential inhibitory activity against targets from Mycobacterium tuberculosis (Ulahannan et al., 2015).

Anticonvulsant Activity

Several cinnamamide derivatives, including this compound, were studied for their anticonvulsant activity. Crystallographic studies revealed certain structural features that correlate with anticonvulsant properties, indicating that the N-atom substituent plays a significant role in this activity (Żesławska et al., 2017).

Antimalarial Activity

Research into the antimalarial activity of N-Phenyl-Substituted Cinnamanilides, including this compound, showed that some of these compounds exhibit significant inhibitory effects against the chloroquine-sensitive strain of P. falciparum. This study highlighted the potential of these compounds as Plasmodium selective substances for future investigations (Kos et al., 2022).

Antimicrobial and ADMET-Related Properties

A set of novel ring-substituted N-arylcinnamanilides, which include this compound, demonstrated considerable antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. These compounds also showed favorable ADMET-related properties, indicating their potential as therapeutic agents (Kos et al., 2020).

Safety and Hazards

作用機序

Target of Action

The primary target of 3-Chloro-2-phenylprop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

This compound interacts with its target, NF-κB, resulting in significant attenuation of NF-κB activation . This interaction inhibits the transcription of NF-κB dependent genes, which are involved in inflammation and other immune responses .

Biochemical Pathways

The compound affects the NF-κB signaling pathway, which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The compound’s effectiveness suggests it has sufficient bioavailability to interact with its target, nf-κb .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of NF-κB activation, leading to a decrease in the transcription of NF-κB dependent genes . This results in an overall anti-inflammatory effect, as these genes are involved in promoting inflammation .

生化学分析

Biochemical Properties

They offer multiple opportunities for the inclusion of nitrogen-based functionality into organic systems .

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to 3-Chloro-2-phenylprop-2-enamide, typically react via an SN1 or SN2 pathway, depending on their substitution pattern .

特性

IUPAC Name |

(E)-3-chloro-2-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMCVXVVHYYHG-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\Cl)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2437202.png)

![(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B2437203.png)

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2437205.png)

![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2437209.png)